Product packaging for 6-(Cyclopropylamino)-9H-purine(Cat. No.:)

6-(Cyclopropylamino)-9H-purine

Cat. No.: B8563831
M. Wt: 175.19 g/mol
InChI Key: ZVXQITNIMKKBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Pervasive Significance of Purine (B94841) Derivatives in Biomedical Sciences

Purine derivatives are ubiquitous in nature and play a central role in numerous biological processes. rsc.org Their significance stems from their structural similarity to endogenous purines, such as adenine (B156593) and guanine (B1146940), which are fundamental building blocks of nucleic acids (DNA and RNA). wikipedia.orgrsc.org This structural mimicry allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby exerting a range of physiological effects. ontosight.aiontosight.ai

The purine ring system is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov This designation is attributed to its ability to serve as a versatile framework for the design and synthesis of a multitude of bioactive compounds. researchgate.netrsc.org The inherent properties of the purine core, combined with the potential for diverse substitutions at various positions, have enabled the development of numerous therapeutic agents. researchgate.netnih.gov Researchers have successfully synthesized and investigated a wide range of purine derivatives with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. researchgate.netnih.gov

Purine metabolites are integral to cellular function and are involved in a multitude of biochemical pathways. mdpi.comfrontiersin.org Adenosine (B11128) and guanine, the two principal purines, are essential for the synthesis of nucleotides required for DNA and RNA replication and repair. mdpi.com Beyond their role in genetics, purine derivatives such as adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency of the cell, fueling a vast number of metabolic reactions. mdpi.com Purines also function as crucial signaling molecules, both intracellularly and extracellularly. nih.govnih.gov For instance, cyclic adenosine monophosphate (cAMP) acts as a second messenger in various signaling cascades, while adenosine itself can act as a neurotransmitter by binding to purinergic receptors. mdpi.comnih.gov The intricate network of purine metabolism and signaling is vital for maintaining cellular homeostasis and is implicated in processes ranging from cell proliferation and differentiation to apoptosis. frontiersin.orgnih.gov

Positioning of 6-(Cyclopropylamino)-9H-purine within the Landscape of Purine Analog Research

Among the vast array of synthetic purine analogs, this compound has emerged as a compound of significant interest. Its unique structural features and demonstrated biological activities have positioned it as a noteworthy subject of investigation within the field.

The defining feature of this compound is the presence of a cyclopropylamino group at the 6-position of the purine ring. The introduction of the cyclopropyl (B3062369) moiety can significantly influence the compound's pharmacological properties, including its metabolic stability and selectivity for biological targets. cymitquimica.com This small, strained ring system can impact the molecule's conformation and electronic distribution, potentially enhancing its binding affinity to specific enzymes or receptors. cymitquimica.comebi.ac.uk The cyclopropylamino group distinguishes this compound from naturally occurring purines and many other synthetic analogs, contributing to its unique biological profile. nih.gov

The 6-position of the purine ring has historically been a key site for chemical modification in the development of new therapeutic agents. researchgate.netmdpi.com A multitude of 6-substituted purine derivatives have been synthesized and evaluated for a wide range of biological activities. researchgate.netacs.org Research has demonstrated that modifications at this position can profoundly impact a compound's interaction with various biological targets. researchgate.netmdpi.com For instance, different substituents at the 6-position have led to the discovery of compounds with potent antiviral, anticancer, and antipsychotic properties. mdpi.comacs.org The synthesis of 6-(alkylamino)-9-alkylpurines, including those with a cyclopropylamino group, has been a fruitful area of research, yielding compounds with significant biological effects. acs.orgacs.org

Strategic Research Objectives and Unexplored Avenues for this compound

Current research on this compound and its derivatives continues to explore its therapeutic potential. A significant focus has been on its role as a key component in the structure of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. nih.gov The presence of the cyclopropylamino group is crucial for the activity of Abacavir. nih.gov

Further research is aimed at understanding the structure-activity relationships of this and related compounds. ebi.ac.uk For example, studies have investigated how modifications to the cyclopropyl group affect the compound's interaction with its biological targets. ebi.ac.uk Additionally, theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the adsorption and inhibition properties of purine-based drugs, including those containing the 6-(cyclopropylamino) moiety, on metal surfaces, suggesting potential applications beyond the biomedical field. researchgate.netmdpi.com

Unexplored avenues for research may include the investigation of this compound and its analogs for other therapeutic indications, given the broad spectrum of activity observed for 6-substituted purines. nih.govresearchgate.net Further exploration of its mechanism of action and the identification of novel biological targets could unveil new therapeutic opportunities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B8563831 6-(Cyclopropylamino)-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N-cyclopropyl-7H-purin-6-amine

InChI

InChI=1S/C8H9N5/c1-2-5(1)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H2,(H2,9,10,11,12,13)

InChI Key

ZVXQITNIMKKBBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 6 Cyclopropylamino 9h Purine

Rational Design and Synthesis of 6-(Cyclopropylamino)-9H-purine Scaffolds

The synthesis of this compound and its derivatives is a multi-step process that relies on the foundational principles of heterocyclic chemistry. The rational design of these syntheses involves strategic construction of the core purine (B94841) ring, followed by the specific introduction of the key cyclopropylamino moiety and further functionalization.

There are two primary strategies for the construction of the purine nucleus: de novo synthesis and the more common laboratory approach of building from pyrimidine (B1678525) precursors.

De Novo Synthesis: This biological pathway builds the purine ring system from simple acyclic precursors. utah.edu The process begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.com Through a series of eleven enzymatic steps involving precursors like glycine, glutamine, aspartate, and formate, the purine nucleotide inosine (B1671953) monophosphate (IMP) is formed. utah.eduyoutube.com IMP then serves as a common intermediate for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). While fundamental in biochemistry, this pathway is less commonly used for the targeted laboratory synthesis of specific purine analogs due to its complexity.

Pyrimidine-Based Construction: A more convergent and widely used laboratory method involves the construction of a suitably substituted pyrimidine ring, followed by the annulation of the imidazole (B134444) ring. google.comnewdrugapprovals.orggoogle.com This approach offers greater control over the substitution pattern of the final purine. A common starting material is a 4,5-diaminopyrimidine (B145471) derivative. The imidazole ring is then formed by reacting the diamine with a one-carbon source, such as formic acid or triethyl orthoformate, to induce cyclization. newdrugapprovals.org For instance, the synthesis of Abacavir, a potent antiviral agent containing the this compound core, often starts with a 2-amino-4,6-dichloropyrimidine (B145751) derivative, which is elaborated into a 4,5,6-triaminopyrimidine intermediate before the final cyclization step. newdrugapprovals.orggoogle.com

Method Starting Materials Key Steps Primary Application
De Novo SynthesisRibose-5-phosphate, amino acids, CO₂, formateStepwise enzymatic ring construction to form IMPBiological purine synthesis
Pyrimidine AnnulationSubstituted 4,5-diaminopyrimidinesCyclization with a C1 source (e.g., triethyl orthoformate)Targeted laboratory synthesis of purine analogs

The introduction of the characteristic cyclopropylamino group at the C6 position is a critical step in the synthesis of the target scaffold. This is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov

The preferred precursor for this transformation is a 6-halopurine, typically 6-chloropurine (B14466). medchemexpress.comresearchgate.net The chlorine atom at the C6 position of the purine ring is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic ring system. The reaction involves the direct treatment of the 6-chloropurine derivative with cyclopropylamine (B47189). newdrugapprovals.orggoogle.com The reaction is often carried out in a suitable solvent, such as an alcohol (e.g., n-butanol or isopropanol), and may be heated to reflux to ensure completion. newdrugapprovals.orgnewdrugapprovals.org The use of microwave irradiation has also been reported as an effective method to accelerate this amination reaction, often leading to higher yields and shorter reaction times in accordance with green chemistry principles. researchgate.net

This SNAr reaction is highly reliable and is a key step in the synthesis of many important pharmaceutical agents. For example, in several patented syntheses of Abacavir, the key intermediate ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)methanol is reacted with cyclopropylamine to furnish the final 6-(cyclopropylamino) substituent. newdrugapprovals.orggoogle.comnih.gov

Further derivatization of the this compound scaffold is essential for modulating its biological activity. This requires precise control over the regioselectivity of substitution, particularly at the N9, C2, and C8 positions.

The purine ring possesses two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, which can be alkylated. nih.gov In the development of nucleoside analogs, alkylation at the N9 position is typically desired. However, direct alkylation of purine bases with alkyl halides often results in a mixture of N7 and N9 regioisomers, necessitating chromatographic separation. mdpi.com

Several strategies have been developed to achieve high N9 regioselectivity:

Mitsunobu Reaction: This method is often claimed to be more N9-selective compared to classical alkylations with alkyl halides. mdpi.com

Base and Solvent Optimization: The choice of base and solvent can significantly influence the N9/N7 ratio. The use of tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium fluoride (B91410) has been shown to promote N9 alkylation. ub.eduresearchgate.net

Microwave Irradiation: Microwave-assisted reactions can reduce reaction times, which often favors the formation of the N9 product, the kinetic product in many cases. ub.eduresearchgate.net

Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically shield the N7 position, thereby directing alkylating agents to the more accessible N9 nitrogen. nih.govmdpi.com

In the context of nucleosidation, a sugar or a carbocyclic moiety is attached to the N9 position. This is a pivotal step in synthesizing antiviral drugs like Abacavir, where a chiral cyclopentene (B43876) methanol (B129727) group is installed. newdrugapprovals.orgnih.gov The synthesis often involves coupling the purine base with a protected and activated carbocyclic precursor. Alternatively, the carbocyclic side chain can be introduced onto a pyrimidine precursor before the purine ring is fully constructed, a strategy that ensures unambiguous N9 substitution. google.comgoogle.com

Functionalization at the C2 and C8 positions of the purine ring provides another avenue for structural diversification.

C8-Substitution: The C8 position is susceptible to both electrophilic and nucleophilic substitution. mdpi.com One common approach is the deprotonation of the C8-H bond using a strong base, such as an organolithium reagent (e.g., LDA) or a hindered magnesium base (e.g., TMPMgCl·LiCl), followed by quenching with an electrophile (e.g., iodine, aldehydes). mdpi.com This allows for the introduction of a wide range of substituents. More recently, photo-mediated Minisci reactions have been developed for the late-stage C8–H alkylation of guanosine nucleosides and even oligonucleotides, demonstrating the feasibility of this functionalization on complex molecules. nih.gov

C2-Substitution: The C2 position is generally less reactive than the C6 position towards nucleophilic attack. However, in precursors like 2,6-dichloropurine (B15474), selective substitution can be achieved. The C6-chloro is significantly more labile and can be displaced first, allowing for subsequent modification at C2 under more forcing conditions. For many complex molecules, including Abacavir which possesses a C2-amino group, the substituent at C2 is incorporated early in the synthesis, typically at the pyrimidine stage, before the purine ring is formed. google.comnewdrugapprovals.org This pre-functionalization strategy circumvents challenges associated with the direct and selective substitution on the intact purine ring.

Regioselective Functionalization of the Purine Ring System

Chemo- and Regioselectivity in the Preparation of this compound Analogs

Controlling chemo- and regioselectivity is paramount when synthesizing complex purine analogs. mdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation. mdpi.com

In the synthesis of this compound analogs, these principles are frequently applied:

Regioselectivity (N9 vs. N7): As discussed, achieving N9-selective alkylation is a primary challenge. The outcome is often a delicate balance between kinetic and thermodynamic control. nih.gov Reactions conducted under milder, faster conditions (kinetic control) can sometimes favor one isomer, while prolonged reactions at higher temperatures (thermodynamic control) may lead to the more stable N9 isomer. ub.edunih.gov For instance, the reaction of 6-chloropurine with tert-butyl bromide using SnCl₄ as a catalyst can be directed to yield the N7 isomer under kinetically controlled conditions (room temperature) or the N9 isomer under thermodynamically controlled conditions (80 °C). nih.gov

Chemoselectivity (C6 vs. C2): In di-substituted purines, such as 2,6-dichloropurine, the inherent difference in reactivity between the two positions allows for selective functionalization. The C6 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for the sequential introduction of different nucleophiles, first at C6 and then at C2, enabling the synthesis of diverse 2,6-disubstituted purine analogs.

A summary of selective reactions is presented below:

Selectivity Type Positions Involved Challenge Controlling Factors Example
RegioselectivityN7 vs. N9Achieving selective N9-alkylation/nucleosidationBase, solvent, temperature, steric hindrance, reaction time (kinetic vs. thermodynamic control) nih.govAlkylation of 6-chloropurine can yield either N7 or N9 isomers depending on conditions. nih.gov
ChemoselectivityC6 vs. C2Selective substitution on dihalopurinesInherent electronic differences (C6 is more reactive to SNAr than C2)Reaction of 2,6-dichloropurine with an amine preferentially occurs at the C6 position.

The strategic application of these principles of selectivity is crucial for the efficient and rational design of synthetic routes toward complex and biologically significant molecules based on the this compound scaffold.

Emerging Synthetic Methodologies for Novel this compound Derivatives

The development of novel derivatives from the this compound core is a dynamic area of research. Traditional synthetic routes often rely on the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C6 position of the purine ring with cyclopropylamine. However, recent advancements have focused on more sophisticated and efficient methods for derivatization, allowing for the introduction of a wider range of functional groups at various positions on the purine scaffold. These emerging methodologies are crucial for expanding the chemical space and for the fine-tuning of the pharmacological properties of these compounds.

Modern synthetic strategies are increasingly employing transition-metal-catalyzed cross-coupling reactions, C-H bond functionalization, and innovative technologies like microwave-assisted synthesis to create libraries of novel this compound analogs. These methods offer advantages in terms of efficiency, selectivity, and the ability to introduce molecular complexity in a more controlled manner.

One of the key strategies for creating novel derivatives involves the use of a versatile precursor, 6-chloro-9-substituted-purine, which can then be reacted with cyclopropylamine. Subsequent modifications can then be made to other positions of the purine ring. For instance, palladium-catalyzed reactions have proven to be powerful tools for C-C and C-N bond formation.

A notable emerging methodology is the direct C-H functionalization of the purine core. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. For example, direct C-H cyanation of purines has been developed, offering a route to introduce a cyano group at the C8 position. mdpi.com While this has been demonstrated on 6-chloropurines, the application of such methods to the this compound scaffold is a promising area of ongoing research.

Microwave-assisted organic synthesis (MAOS) has also gained traction as a valuable tool for accelerating reaction times and improving yields in the synthesis of purine derivatives. nih.govnih.govresearchgate.net This technology allows for rapid and efficient heating, which can significantly reduce the time required for reactions that would otherwise necessitate prolonged heating under conventional conditions.

The following table summarizes some of the emerging synthetic approaches for the derivatization of the purine core, which are applicable to the synthesis of novel this compound derivatives.

MethodologyDescriptionPotential Application for this compound Derivatives
Palladium-Catalyzed Cross-Coupling Reactions such as Heck and N-arylation allow for the formation of C-C and C-N bonds, respectively. This can be used to introduce various substituents at different positions of the purine ring. acs.orgIntroduction of aryl or vinyl groups at the C8 or C2 positions of the this compound scaffold.
Direct C-H Functionalization This method allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized substrates. mdpi.comDirect introduction of functional groups like cyano, aryl, or alkyl groups at the C8 position of this compound.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govnih.govresearchgate.netAcceleration of nucleophilic substitution, cross-coupling, and other reactions involved in the synthesis and derivatization of this compound.

Detailed research findings indicate that the choice of synthetic methodology is often dictated by the desired substitution pattern on the purine ring. For instance, to synthesize 8-substituted-6-(cyclopropylamino)-9H-purine derivatives, a common route involves the cyclization of a substituted 4,5-diaminopyrimidine followed by nucleophilic aromatic substitution at the C6 position with cyclopropylamine.

The following table provides a conceptual overview of how different derivatives of this compound could be synthesized using emerging methodologies, based on established purine chemistry.

Derivative StructureSynthetic ApproachKey Reaction Type
8-Aryl-6-(cyclopropylamino)-9H-purineStarting from a 6-chloro-8-arylpurine intermediate, followed by nucleophilic substitution with cyclopropylamine.Suzuki or Stille Coupling
2-Amino-6-(cyclopropylamino)-9H-purineDerivatization of a 2-amino-6-chloropurine (B14584) precursor with cyclopropylamine.Nucleophilic Aromatic Substitution
9-Substituted-6-(cyclopropylamino)-9H-purineAlkylation or arylation of the N9 position of this compound or a suitable precursor.N-Alkylation / N-Arylation

The continuous development of these and other novel synthetic methodologies is paramount for the advancement of medicinal chemistry and the discovery of new drugs based on the this compound scaffold.

Structure Activity Relationships Sar of 6 Cyclopropylamino 9h Purine Analogs

Elucidating the Influence of the Cyclopropylamino Substituent on Biological Activity

The substituent at the C6 position of the purine (B94841) ring is a critical determinant of biological activity. The 6-(Cyclopropylamino) group, a defining feature of the potent anti-HIV agent Abacavir, plays a significant role in molecular recognition and binding. The cyclopropyl (B3062369) moiety, a small, rigid, and lipophilic group, is thought to occupy a specific hydrophobic pocket in the active site of target enzymes, such as HIV reverse transcriptase. Its conformational rigidity, compared to more flexible alkyl chains, can lead to a more favorable entropic contribution to binding.

While direct comparisons in a single study are sparse, broader research into 6-substituted purine nucleosides provides a clear context for the importance of the amino linkage. Studies on a series of 2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-9H-purines demonstrated that the nature of the C6-substituent is pivotal for anti-HIV activity. Analogs featuring 6-alkylamino, 6-arylamino, or 6-alkoxy groups retained antiviral activity, whereas those with 6-thio, 6-alkylthio, 6-methyl, or 6-carbonitrile substituents were inactive. This highlights a strong preference for substituents capable of hydrogen bonding or specific steric and electronic interactions, a category to which the cyclopropylamino group belongs. The nitrogen atom of the amino group is crucial for maintaining the correct tautomeric form of the purine base and for establishing key hydrogen-bonding interactions within the enzyme active site, mimicking the natural substrate deoxyguanosine.

Systematic Analysis of Substituent Effects on the Purine Core

Positional Impact of Substituents at N9 on Molecular Interactions

In nucleoside analogs, the substituent at the N9 position of the purine ring serves as a mimic of the (deoxy)ribose sugar and is fundamental to the compound's pharmacological profile. In Abacavir, the N9 substituent is a (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl moiety. This carbocyclic group is a critical design feature for several reasons.

Firstly, the replacement of the furanose oxygen of a natural ribose sugar with a methylene (B1212753) group renders the molecule resistant to cleavage by nucleoside phosphorylases. This enzymatic degradation is a common pathway for the inactivation of many nucleoside analogs, and its prevention can lead to a longer intracellular half-life of the active compound.

Secondly, the primary alcohol on the cyclopentene (B43876) ring is essential for the molecule's mechanism of action. Abacavir is a prodrug that requires intracellular phosphorylation by host cell kinases to its active 5'-triphosphate form, carbovir (B1146969) triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by HIV reverse transcriptase. The absence of a 3'-hydroxyl group, once incorporated, leads to the termination of DNA chain elongation.

Role of C2-Substitutions in Modulating Biological Profiles

The 6-(Cyclopropylamino)-9H-purine core of Abacavir is part of a 2,6-diaminopurine (B158960) structure. The 2-amino group is instrumental for its biological activity, as it allows the molecule to function as a guanosine (B1672433) analog. Deoxyguanosine triphosphate (dGTP) is one of the four natural building blocks for DNA synthesis. For an analog to be successfully recognized and processed by the relevant cellular and viral enzymes, it must closely mimic the natural substrate.

The 2-amino group, along with the N1 nitrogen and the 6-amino group (in its keto-enol tautomeric form), provides the specific hydrogen-bonding pattern—acceptor-donor-donor—that is characteristic of guanosine. This pattern is critical for recognition by guanosine-specific enzymes, particularly guanylate kinase, which is responsible for the second phosphorylation step in the activation cascade (monophosphate to diphosphate). The high substrate specificity of this enzyme means that analogs lacking the 2-amino group would not be efficiently phosphorylated and would therefore not produce the active triphosphate metabolite, rendering them inactive. Thus, the C2-amino group is a non-negotiable feature for the guanosine-mimicking mechanism of action.

Alterations at C6 and Their Correlates with Biochemical Responses

As introduced in section 3.1, the substituent at C6 profoundly influences the biochemical response. The general requirement for an amino or alkoxy group for anti-HIV activity in related purine series suggests that this position is involved in critical hydrogen bonding interactions within the enzyme active site. Replacing the cyclopropylamino group with functionalities unable to participate in these interactions leads to a loss of activity.

The following table summarizes the structure-activity relationships for substitutions at the C6 position of 2-amino-purine nucleoside analogs based on published findings.

C6-Substituent ClassExamplesAnti-HIV-1 Activity
Alkylamino -NH-cyclopropyl, -NH-CH₃Active
Arylamino -NH-PhenylActive
Alkoxy -O-CH₃, -O-CH₂CH₃Active
Thio/Alkylthio -SH, -S-CH₃Inactive
Alkyl -CH₃Inactive
Nitrile -CNInactive

This data clearly demonstrates that heteroatoms like nitrogen and oxygen at the C6 position, capable of acting as hydrogen bond donors or acceptors, are favored for maintaining biological function in this class of compounds.

Conformational Dynamics and Their Contribution to SAR

The three-dimensional conformation of a nucleoside analog is a key factor in its interaction with target enzymes. For analogs of this compound, the conformation is largely dictated by the nature of the N9-substituent. In Abacavir, the carbocyclic cyclopentene ring is more planar than the puckered furanose ring of natural nucleosides.

Interestingly, much of the recent research on Abacavir's conformational dynamics has focused on its off-target binding to the human leukocyte antigen HLA-B*57:01, which is associated with a hypersensitivity reaction. These studies show that Abacavir binds in a specific conformation within the antigen-binding cleft, altering its shape and the repertoire of self-peptides it can present to T-cells. While this is not related to its antiviral efficacy, it underscores the critical role that molecular conformation plays in the biological activities of this compound.

Stereochemical Considerations in the Biological Activity of Nucleoside Analogs Containing the this compound Moiety

Stereochemistry is a critical factor in the biological activity of chiral drugs, and this is particularly true for nucleoside analogs. The N9-substituent of Abacavir contains two stereocenters, leading to four possible stereoisomers. Biological activity resides almost exclusively in the (-)-enantiomer, which has the (1S,4R) absolute configuration.

The profound stereoselectivity of the antiviral activity is not due to the target enzyme, HIV-1 reverse transcriptase. In fact, the triphosphates of both the active (-) and inactive (+) enantiomers of carbovir are able to inhibit HIV-RT. Instead, the selectivity is enforced by the cellular kinases responsible for activating the prodrug.

The initial phosphorylation step, converting the nucleoside analog to its monophosphate, is catalyzed by 5'-nucleotidase. This enzyme selectively phosphorylates the biologically active (-)-enantiomer of carbovir but does not act on the (+)-enantiomer. Furthermore, the second phosphorylation step, from monophosphate to diphosphate, is catalyzed by GMP kinase. This enzyme demonstrates an even more pronounced selectivity, with the (-)-carbovir (B125634) monophosphate being a substrate that is approximately 7,000 times more efficient than the (+)-enantiomer's monophosphate.

Because the inactive (+)-enantiomer is not efficiently phosphorylated, it does not form the active triphosphate metabolite inside the cell and therefore cannot exert an antiviral effect. This enzymatic selectivity ensures that only the correct stereoisomer contributes to the therapeutic action.

Enantiomer of CarbovirRelative Antiviral ActivitySubstrate for 5'-Nucleotidase?Substrate for GMP Kinase?
(-)-Carbovir PotentYesYes (Efficient)
(+)-Carbovir InactiveNoNo (Highly Inefficient)

This enzymatic gatekeeping mechanism underscores the absolute necessity of the correct stereochemistry for the biological activity of nucleoside analogs containing the this compound moiety.

Preclinical Biological and Mechanistic Investigations of 6 Cyclopropylamino 9h Purine and Its Analogs

Modulation of Cellular Pathways and Enzymatic Targets

Purine (B94841) analogs, by virtue of their structural similarity to endogenous purine bases like adenine (B156593) and guanine (B1146940), are well-positioned to interfere with the complex and vital pathways of purine metabolism. These pathways are broadly divided into the de novo synthesis route, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing bases. The high demand for nucleotides in rapidly proliferating cells makes these pathways attractive targets. nih.govresearchgate.net

The de novo synthesis of purines is a multi-step, energy-intensive process that culminates in the formation of inosine (B1671953) monophosphate (IMP), a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov A critical rate-limiting enzyme in this pathway is IMP dehydrogenase (IMPDH), which catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the first committed step in GMP synthesis. nih.gov Inhibition of IMPDH by synthetic analogs can lead to a significant depletion of the guanine nucleotide pool, thereby disrupting nucleic acid synthesis and other cellular processes. researchgate.netnih.gov Although direct studies on 6-(Cyclopropylamino)-9H-purine are limited in this context, its classification as a purine analog suggests potential activity against key enzymes like IMPDH, a strategy employed by other purine-based therapeutic agents. nih.gov

Conversely, purine catabolism involves the breakdown of purines to uric acid. A pivotal enzyme in this process is Xanthine (B1682287) Oxidase (XO), which catalyzes the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.comnih.gov Inhibition of XO is a clinically established strategy, with purine analogs like allopurinol (B61711) being a cornerstone therapy. nih.govmdpi.com Flavonoids and other natural compounds have also been investigated as potent inhibitors of XO. mdpi.com Purine analogs can act as competitive inhibitors at the molybdenum center of the enzyme, effectively reducing the production of uric acid. researchgate.net

The this compound scaffold and its derivatives have been shown to be potent inhibitors of several key enzymes critical to cellular signaling, nucleotide metabolism, and viral replication.

Kinase Inhibition: A significant body of research has identified derivatives of this compound as potent protein kinase inhibitors. A novel series of 9-(arenethenyl)purines, which feature the this compound core, were developed as potent, dual inhibitors of Src and Abl kinases. nih.govacs.orgnih.gov These compounds target the inactive, "DFG-out" conformation of the kinases, a distinct mechanism from many traditional inhibitors. nih.govacs.org This inhibition has shown efficacy in preclinical models, with some analogs demonstrating the ability to shrink tumors in xenograft models and overcome resistance to existing therapies. nih.govacs.org

Reverse Transcriptase Inhibition: A prominent analog of this compound is Abacavir, a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI). clinpgx.orgclinpgx.org Abacavir contains the 2-amino-6-(cyclopropylamino)-9H-purine structure linked to a cyclopentene (B43876) ring. clinpgx.org As an NRTI, it is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. After administration, Abacavir is converted intracellularly by cellular enzymes to its active triphosphate form, carbovir (B1146969) triphosphate. This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase. clinpgx.org

Purine Nucleoside Phosphorylase (PNP) Inhibition: PNP is a key enzyme in the purine salvage pathway, responsible for cleaving nucleosides into their respective purine bases and ribose-1-phosphate. nih.gov Inhibition of PNP is a therapeutic strategy for certain autoimmune diseases and cancers. nih.gov While direct inhibition by this compound has not been extensively detailed, other purine and nucleoside analogs are known to be effective PNP inhibitors. For example, phosphorylated metabolites of the acyclic nucleoside analog tenofovir (B777) have been shown to be potent inhibitors of PNP, suggesting that compounds with a purine core have the potential to interact with this enzyme. nih.govasm.org

Compounds based on the this compound structure can inhibit nucleic acid synthesis through at least two distinct mechanisms.

The first is through direct interference with the enzymatic machinery of DNA or RNA synthesis. The action of the analog Abacavir is a prime example. Its active triphosphate form, carbovir triphosphate, mimics the natural substrate deoxyguanosine triphosphate (dGTP). By competing with dGTP, it gets incorporated into the growing viral DNA chain by reverse transcriptase. Because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it acts as a chain terminator, halting viral DNA synthesis. clinpgx.org

The second, more general mechanism is the indirect inhibition of nucleic acid synthesis by depleting the cellular pool of necessary precursors. As discussed previously, by interfering with the de novo purine biosynthesis pathway, these analogs can reduce the production of IMP and, consequently, the levels of ATP and GTP. researchgate.net These nucleotide triphosphates are the essential building blocks for the synthesis of both DNA and RNA by cellular polymerases. A significant reduction in their availability can effectively arrest nucleic acid synthesis, thereby halting cell proliferation. nih.govnih.gov

In Vitro Cellular Activity in Preclinical Models

Analogs of this compound have demonstrated significant antiproliferative and cytotoxic activity across a range of human cancer cell lines. This activity is often evaluated using assays that measure cell metabolic activity or viability, such as the MTT or WST-8 assays, or through real-time cell monitoring. nih.govnih.gov

Studies on 9-(arenethenyl)purines containing the 6-(cyclopropylamino) moiety, which act as dual Src/Abl kinase inhibitors, have shown cellular potency. Notably, some analogs exhibited IC50 values in the range of 300-400 nM against the Bcr-Abl T315I mutant, a variant that is resistant to many current therapies for chronic myeloid leukemia. nih.govacs.org These compounds have also shown activity in the K562 leukemia cell line. nih.gov

In another study, a library of 6,8,9-polysubstituted purines was tested against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. Several compounds demonstrated antiproliferative effects, with one of the most active analogs, 6a, showing an IC50 value of 63 µM in Jurkat cells. rsc.org Furthermore, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine analogs showed potent anticancer activity, with several compounds having IC50 values below 10 µM and one specific analog (compound 19) displaying high cytotoxicity with an IC50 of less than 5 µM in liver cancer cell lines. nih.gov

The table below summarizes the reported antiproliferative activities of various analogs.

Compound ClassTarget Cell Line(s)Reported Activity (IC₅₀)
9-(Arenethenyl)purine Analog (14a, AP24163)Ba/F3 (Bcr-Abl T315I mutant)300 - 400 nM
6-Substituted Piperazine/Phenyl-9-Cyclopentyl Purine Analog (Compound 19)Liver Cancer Cell Lines< 5 µM
6,8,9-Polysubstituted Purine Analog (Compound 6a)Jurkat (T-cell leukemia)63 µM
6,8,9-Polysubstituted Purine Analog (Compound 6a)K562 (Erythroleukemia)154 µM
3,6-Disubstituted Pyridazine Analog (Compound 34)MDA-MB-231 (Breast Cancer)0.99 µM
3,6-Disubstituted Pyridazine Analog (Compound 34)T-47D (Breast Cancer)0.43 µM
Styrylimidazo[1,2-a]pyridine Analog (Compound 30a)MCF-7 (Breast Cancer)9.59 µM

This table presents data for various purine analogs and related heterocyclic compounds to illustrate the antiproliferative potential of these scaffolds. nih.govacs.orgrsc.orgnih.govmdpi.com

Beyond simply halting proliferation, this compound analogs have been shown to actively induce cell death pathways, primarily apoptosis, and have a mechanistic link to the induction of cellular senescence.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Multiple studies have confirmed that purine analogs exert their anticancer effects by inducing apoptosis. nih.gov This is often identified through cell cycle analysis, where apoptotic cells accumulate in a "sub-G1" peak due to DNA fragmentation. rsc.org The apoptotic mechanism has been confirmed through more specific assays, such as Annexin-V staining, which detects the externalization of phosphatidylserine (B164497) on the cell membrane—an early hallmark of apoptosis. rsc.org Crucially, the apoptotic activity of these compounds has been shown to be dependent on the activation of caspases, the key effector enzymes of the apoptotic cascade. ugr.es This indicates that the compounds engage the cell's intrinsic machinery for self-destruction. nih.govugr.es

Induction of Senescence Pathways: Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor suppression mechanism. Emerging evidence has strongly linked the inhibition of nucleotide synthesis to the onset of senescence. nih.govnih.gov Metabolomic studies have revealed that a key feature of senescent cells is a dramatic blockage of metabolic flux into nucleotide synthesis pathways. nih.govbiorxiv.org This suggests that the depletion of the dNTP pool, a direct consequence of inhibiting de novo purine synthesis, can act as a stress signal that triggers entry into a senescent state. nih.govbiorxiv.org Pharmacological inhibition of key enzymes in nucleotide synthesis has been shown to be sufficient to induce a premature senescence phenotype, characterized by growth arrest and expression of senescence markers like p21. nih.gov Therefore, by interfering with purine biosynthesis, this compound and its analogs may not only inhibit proliferation but also force potentially cancerous cells into a permanent state of dormancy. biorxiv.org

Characterization of Specific Biological Targets and Mechanisms of Action

The purine scaffold, the core of this compound, is a well-established pharmacophore for interacting with various receptors, notably purinergic receptors and histamine (B1213489) receptors.

Purinergic Receptors: Extracellular purines are key regulators of cellular processes through their action on P1 (adenosine) and P2 (ATP/ADP) receptors. nih.gov The nucleoside analog of this compound, known as N6-cyclopropyladenosine, belongs to the class of N6-substituted adenosine derivatives that are widely studied for their affinity to adenosine receptors (A1, A2A, A2B, and A3). nih.govmdpi.com

Research into a wide range of N6-substituted adenosine derivatives has elucidated specific structure-activity relationships at these receptors. For instance, studies on N6-cycloalkyl-substituted adenosines have shown that the size of the cycloalkyl ring influences efficacy at the human A3 adenosine receptor (AR). Analogs with five or fewer carbons in the ring, which would include the cyclopropyl (B3062369) group, tend to act as full agonists, while those with six or more carbons are partial agonists. nih.gov This suggests that N6-cyclopropyladenosine likely functions as a full agonist at the human A3AR. The affinity and selectivity of these compounds can vary significantly between species; for example, major differences in binding potency have been observed between human and rat A3ARs for certain N6-substituted analogs. nih.gov

Binding Affinity (Ki, nM) of a Related N6-Substituted Adenosine Analog at Human Adenosine Receptors
CompoundA1ARA2AARA3AR
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine151300.63

Histamine H3 Receptor: The purine core is also a key structural element in ligands developed for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily involved in the presynaptic inhibition of neurotransmitter release. nih.govmdpi.com While direct binding data for this compound at the H3R is not extensively detailed, in silico and in vitro studies of other substituted purines provide insight into the crucial ligand-receptor interactions. nih.govresearchgate.netnih.gov Molecular modeling studies show that the purine ring enhances binding affinity through key interactions within the receptor's active site. nih.govmdpi.com These interactions typically include a hydrogen bond forming between the N-7 position of the purine ring and the hydroxyl group of a tyrosine residue (Tyr374), as well as a π-stacking interaction between the aromatic purine system and another tyrosine residue (Tyr115). nih.govresearchgate.net These findings underscore the importance of the purine scaffold for high-affinity H3R binding and suggest a potential mechanism by which this compound could interact with this receptor. nih.gov

Hsp70: Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a critical role in protein quality control, including protein folding, degradation, and transport. nih.gov The Hsp70 chaperone cycle is driven by ATP binding and hydrolysis within its N-terminal nucleotide-binding domain (NBD). nih.gov Given that the core of this compound is an adenosine analog, it belongs to a class of molecules that could theoretically interact with ATP-binding sites. Inhibition of Hsp90, another major chaperone, has been successfully achieved with purine-based inhibitors, establishing a precedent for targeting chaperone machinery with this chemical scaffold. mdpi.com However, specific studies detailing the direct binding or modulation of Hsp70 by this compound or its nucleoside analogs are not prominent in the available scientific literature.

MurB: MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) is an essential enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents. researchgate.net The development of inhibitors for the Mur ligase family (MurA-F) is an active area of research. nih.govnih.gov Notably, certain classes of purine derivatives, such as purine-2,6-dione (B11924001) linked piperazine compounds, have been identified as MurB inhibitors. researchgate.netnih.gov This indicates that the purine scaffold can be accommodated within the active site of MurB. Despite this, direct experimental evidence characterizing the interaction between this compound and the MurB enzyme has not been specifically reported.

Preclinical Efficacy in Non-Human Biological Systems

Nucleoside analogs, which are molecules composed of a nucleobase and a sugar moiety, are a cornerstone of antiviral therapy. nih.gov Modification of the purine base at the 6-position has been a productive strategy for generating compounds with significant antiviral activity. nih.govnih.gov Studies on a series of 6-substituted 9-β-D-ribofuranosylpurine analogs have demonstrated efficacy against a range of DNA and RNA viruses. nih.govnih.gov

Although specific data for a this compound-containing nucleoside is not detailed, the activity of structurally related compounds provides a strong rationale for its potential. For example, N6-substituted adenosine derivatives like N6-benzyladenosine have shown potent and selective effects against human enterovirus 71. nih.govmdpi.com Furthermore, a systematic evaluation of various 6-substituted purine nucleoside cyclic phosphates revealed that modifications at this position yield compounds with broad-spectrum antiviral activity. nih.govnih.gov For instance, 6-thio and 6-methylthio derivatives were active against herpes simplex viruses, cytomegalovirus, and vaccinia virus. nih.govnih.gov This body of research supports the hypothesis that a nucleoside analog of this compound could exhibit antiviral properties.

In Vitro Antiviral Activity of Related 6-Substituted Purine Nucleoside Analogs
Compound (6-Substituted-RPcMP*)Viruses Inhibited
6-Hydroxylamino-RPcMPHerpes Simplex (Type 1), Cytomegalovirus, Vaccinia
6-Thio-RPcMPHerpes Simplex (Types 1 & 2), Cytomegalovirus, Vaccinia, Parainfluenza (Type 3)
6-Methylthio-RPcMPHerpes Simplex (Types 1 & 2), Cytomegalovirus, Vaccinia, Rhinovirus (Types 1A, 2, 8, 13)

*RPcMP: 9-beta-d-ribofuranosylpurine 3',5'-cyclic phosphate. Data sourced from Sidwell et al., 1974. nih.govnih.gov

The evaluation of novel compounds in preclinical animal models is essential for characterizing their potential therapeutic effects on complex behaviors such as aggression. researchgate.netacnp.org Various validated models, including the resident-intruder paradigm and isolation-induced aggression tests, are used in rodents to assess the antiaggressive properties of pharmacological agents. researchgate.net The neurobiology of aggression is complex, involving multiple neurotransmitter systems, and represents a target for therapeutic intervention. nih.gov

A comprehensive review of the scientific literature indicates a lack of specific preclinical studies investigating the effects of this compound or its corresponding nucleoside, N6-cyclopropyladenosine, on antiaggressive behavior in rats or other animal models. While other purinergic compounds and agents targeting receptors potentially modulated by purines (e.g., serotonin (B10506) receptors) have been evaluated for such effects, direct evidence for this specific compound in behavioral models of aggression has not been reported. nih.gov

Computational Chemistry and Molecular Modeling Studies of 6 Cyclopropylamino 9h Purine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For purine (B94841) analogs, QSAR studies are instrumental in predicting their potential as inhibitors of various enzymes, such as kinases. researchgate.netmdpi.com

In a typical QSAR study involving substituted purine derivatives, a series of analogs is synthesized and their biological activity (e.g., inhibitory concentration IC50) is measured. researchgate.net These experimental values are then correlated with calculated molecular descriptors. Descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP).

For a compound like 6-(Cyclopropylamino)-9H-purine, key descriptors would likely include:

SsCH3E-index and H-Donor Count: These descriptors quantify electronic and hydrogen-bonding characteristics, which are crucial for receptor interaction. researchgate.net

Lipophilicity: The cyclopropyl (B3062369) group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and bind to hydrophobic pockets in a protein target.

Steric Parameters: The size and shape of the cyclopropylamino substituent at the C6 position are critical. QSAR models can reveal the optimal steric bulk for maximizing biological activity while avoiding unfavorable steric clashes within a binding site. nih.gov

A study on substituted purine analogs as c-Src tyrosine kinase inhibitors successfully developed a QSAR model with good predictive power (r² = 0.8319, q² = 0.7550). researchgate.net Such models help researchers understand which structural modifications are likely to enhance the desired biological effect, thereby guiding the design of more potent derivatives before their actual synthesis. researchgate.netmdpi.com

QSAR Model Parameters for Substituted Purine Analogs
Statistical Method Partial Least Squares (PLS) Regression researchgate.net
Predictive Correlation Coefficient (r²) 0.8319 researchgate.net
Cross-Validated Correlation Coefficient (q²) 0.7550 researchgate.net
External Test Set Prediction (pred_r²) 0.7983 researchgate.net
Key Descriptor Types Electronic Indices, H-Donor Counts, Steric Properties researchgate.netnih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This technique is widely used to understand the binding mode of purine derivatives to their biological targets, such as protein kinases and herpesviral thymidine (B127349) kinases. harvard.edumdpi.com The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. mdpi.com

For purine-based inhibitors, molecular docking studies consistently identify the ATP-binding pocket of protein kinases as the primary binding site. nih.gov The purine scaffold of this compound is predicted to mimic the adenine (B156593) base of ATP, allowing it to form key interactions within this pocket.

Docking simulations reveal the specific amino acid residues that are crucial for binding. Common interactions for purine analogs include:

Hydrogen Bonds: The nitrogen atoms of the purine ring are excellent hydrogen bond donors and acceptors. For instance, N1 and the amino group at C6 often form hydrogen bonds with residues in the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is critical for anchoring the inhibitor.

Hydrophobic Interactions: The cyclopropyl group at the C6 position is predicted to engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding pocket. mdpi.com

Pi-Stacking: The aromatic purine ring can participate in π-stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine.

A docking study of isatin-purine hybrids with VEGFR2, a protein kinase, showed that the purine moiety forms crucial interactions, while other parts of the molecule establish additional contacts that stabilize the complex. mdpi.com Similarly, analysis of purine-type compounds with katanin, an ATP-dependent enzyme, identified key bonded and non-bonded interactions stabilizing the ligand in the ATP binding pocket. nih.gov

Molecular docking programs use scoring functions to estimate the binding free energy (ΔG_bind) of the ligand-protein complex, typically expressed in kcal/mol. nih.gov Lower, more negative values indicate a stronger predicted binding affinity. mdpi.com These predicted energies help in ranking different compounds and prioritizing them for synthesis and experimental testing. nih.gov

While the precise binding energy for this compound would depend on the specific protein target, studies on similar purine derivatives provide a range of expected values. For example, docking of novel isatin-purine hybrids against various protein kinases yielded binding affinities ranging from -9.3 to -11.9 kcal/mol. mdpi.com These computational predictions are valuable for comparing the potential efficacy of different structural analogs. nih.gov

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Reference
Isatin-Purine HybridVEGFR2-9.3 mdpi.com
Sorafenib (Reference)VEGFR2-11.9 mdpi.com
Purine-type CompoundKatanin-4.86 (for ATP control) nih.gov
Urolithins (Polyphenols)Human Serum Albumin-6.2 to -7.9 nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational stability of the complex and the dynamics of the interactions. nih.gov

When applied to a protein-ligand complex, such as a kinase bound to this compound, MD simulations can:

Assess Binding Stability: MD can verify if the binding pose predicted by docking is stable over a simulation period (typically nanoseconds to microseconds). The simulation can reveal whether the ligand remains securely in the binding pocket or if it shifts or even dissociates. nih.gov

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations show how the protein structure, particularly flexible loops around the active site, might adapt to accommodate the ligand. nih.govnih.gov

Characterize Interaction Dynamics: Key interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation to determine their strength and persistence. MD can reveal intermittent interactions that are not apparent in a static model.

In a study on purine-type inhibitors of katanin, MD simulations revealed that the identified compounds effectively altered the protein's conformation when compared to its natural substrate, ATP, indicating a stable and impactful binding event. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov Unlike molecular mechanics methods used in docking and MD, DFT provides a detailed description of the electronic properties based on the electron density. nih.gov

For this compound, DFT calculations can provide valuable insights into its intrinsic chemical properties:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule. nih.gov

Electronic Properties: DFT can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. uobaghdad.edu.iq

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as chemical potential, hardness, softness, and electrophilicity index. nih.govuobaghdad.edu.iq These descriptors help predict how the molecule will behave in a chemical reaction.

Electrostatic Potential Maps: DFT can generate maps of the electrostatic potential on the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to form non-covalent interactions like hydrogen bonds.

Studies on purine derivatives have used DFT to analyze geometries, heats of formation, and bond dissociation energies, providing a fundamental understanding of their stability and potential as high-energy materials or as therapeutic agents. nih.gov The B3LYP functional is a commonly used method in DFT for such analyses of purine structures. nih.govnih.gov

DFT-Derived Property Significance for this compound
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicator of chemical reactivity and kinetic stability. uobaghdad.edu.iq
Chemical Potential (µ) Describes the tendency of electrons to escape from the system. uobaghdad.edu.iq
Chemical Hardness (η) Measures resistance to change in electron distribution. uobaghdad.edu.iq
Electrophilicity Index (ω) Quantifies the ability of a molecule to act as an electrophile. uobaghdad.edu.iq

Future Research Directions and Preclinical Translational Potential

Rational Design and Synthesis of Advanced 6-(Cyclopropylamino)-9H-purine Analogs for Enhanced Biological Activity

The rational design of next-generation analogs of this compound is centered on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The purine (B94841) ring offers several positions for substitution, primarily at the C2, C8, and N9 positions, which can be strategically exploited to fine-tune biological activity. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthetic chemistry toward compounds with improved profiles. nih.govresearchgate.net For instance, the introduction of small, electron-withdrawing groups or halogen atoms at the C2 position can significantly influence the electronic distribution of the purine ring system and create new interaction points with target proteins. mdpi.com Similarly, derivatization at the C8 position with various aryl or heterocyclic moieties can explore additional binding pockets and enhance target affinity. acs.org The N9 position is also a key site for modification, where the addition of different alkyl, cycloalkyl, or more complex side chains can modulate solubility, cell permeability, and interaction with hydrophobic regions of a target's active site. researchgate.net

Modern synthetic methodologies can facilitate the efficient construction of diverse analog libraries. Traditional synthesis often involves the nucleophilic substitution of a halogenated purine precursor, such as 2-amino-6-chloropurine (B14584), with the desired amine or other nucleophiles. researchgate.net More advanced strategies, including late-stage functionalization via photoredox and nickel-catalyzed cross-coupling, allow for the introduction of a wide range of alkyl groups onto the purine core of unprotected nucleosides, accelerating the exploration of chemical space. bohrium.com These synthetic efforts can be guided by computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, to predict the binding modes and affinities of designed analogs, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Table 1: Strategies for Rational Design of this compound Analogs

Modification Site Potential Substituents Rationale for Modification General Synthetic Approach
C2-Position Halogens (F, Cl, Br), Amino, Small alkyl groups Modulate hydrogen bonding capacity; Enhance binding affinity and selectivity. Nucleophilic substitution or Sandmeyer reaction on a 2-amino-6-chloropurine precursor.
C8-Position Phenyl, Substituted aryls, Thienyl, Heterocycles Probe for additional hydrophobic binding pockets; Increase potency. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on an 8-bromo-purine intermediate.
N9-Position Alkyl chains, Cycloalkyl groups (e.g., cyclopentyl), Benzyl, Ribose/Deoxyribose moieties Improve solubility and cell permeability; Mimic natural nucleosides to target specific enzymes. Alkylation of the N9 nitrogen of the purine core using an appropriate alkyl halide.
Cyclopropylamino Group (C6) Bioisosteric replacement (e.g., cyclobutylamino), Introduction of substituents on the cyclopropyl (B3062369) ring Fine-tune binding interactions within the primary pocket; Investigate SAR at the C6-substituent. Nucleophilic aromatic substitution on a 6-chloropurine (B14466) scaffold with modified amines.

Exploration of Novel Biological Targets for Therapeutic Intervention

While purine analogs are well-established as antimetabolites that interfere with DNA synthesis, the versatility of the purine scaffold allows it to interact with a broad range of other biological targets. benthamscience.com A key future direction is to screen this compound and its advanced analogs against diverse target classes to uncover novel therapeutic applications beyond conventional cytotoxicity.

Many purine derivatives function as ATP-mimetics, making them ideal candidates for inhibitors of ATP-dependent enzymes, particularly protein kinases. The purine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Screening campaigns against large panels of kinases could identify novel and selective inhibitors relevant to oncology, immunology, and inflammatory diseases. Indeed, purine derivatives have been successfully developed as inhibitors of targets like cyclin-dependent kinases (CDKs) and Src/Abl kinases. nih.gov

Other potential targets include enzymes involved in DNA repair and cellular metabolism, such as the human mutT homolog-1 (MTH1) protein, which has been explored as a cancer target. nih.gov Furthermore, the purine scaffold is relevant in immunology, with certain derivatives acting as immunostimulants by activating cytotoxic T lymphocytes. nih.gov There is also precedent for purine analogs possessing activity against infectious agents, including the malarial parasite Plasmodium falciparum and various viruses, suggesting potential applications in treating infectious diseases. nih.govnih.gov The exploration of these analogs in the context of neuroinflammation also represents a promising, albeit less explored, therapeutic avenue. researchgate.net

Table 2: Potential Biological Targets for this compound Analogs

Target Class Specific Examples Associated Disease Area Rationale for Investigation
Protein Kinases Cyclin-Dependent Kinases (CDKs), Src family kinases, MAP kinases Cancer, Inflammatory Disorders Purine scaffold is a well-established "hinge-binding" motif for kinase inhibition.
DNA Metabolism/Repair DNA Polymerases, Ribonucleotide Reductase, MTH1 Cancer, Viral Infections Analogs can act as fraudulent nucleosides, disrupting DNA synthesis and repair pathways. nih.govbenthamscience.com
Immune Modulation Toll-Like Receptors (TLRs), Purinergic receptors (e.g., A2A) Cancer, Autoimmune Diseases, Infectious Diseases Certain purine derivatives can stimulate or suppress immune responses. nih.gov
Parasitic/Viral Enzymes P. falciparum CDKs, Viral polymerases Malaria, Viral Infections (e.g., Influenza, HIV) Purine analogs can inhibit enzymes essential for pathogen replication. nih.govnih.govnih.gov

Integration of Advanced Preclinical In Vitro and In Vivo Models for Comprehensive Characterization

To accurately assess the therapeutic potential and mechanism of action of novel this compound analogs, it is crucial to move beyond traditional two-dimensional (2D) cell culture and simplistic animal models. The integration of advanced preclinical models that more faithfully recapitulate human physiology and disease complexity is essential for a robust evaluation.

In the in vitro setting, three-dimensional (3D) culture systems, such as tumor spheroids and patient-derived organoids, offer a significant advantage. These models better mimic the native tissue architecture, cell-cell interactions, and nutrient gradients of a tumor microenvironment, providing more predictive data on compound efficacy. Co-culture systems, which incorporate stromal cells or immune cells alongside cancer cells, can be used to study the impact of the tumor microenvironment on drug response. For large-scale screening, high-throughput assays against extensive panels of characterized cancer cell lines, such as those used by the Pediatric Preclinical Testing Program (PPTP), can reveal unique patterns of activity and potential biomarkers of response. nih.gov

For in vivo characterization, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered a gold standard. PDX models maintain the heterogeneity and genetic landscape of the original human tumor, offering superior predictive value for clinical efficacy compared to traditional cell-line-derived xenografts. For evaluating analogs with potential immunomodulatory activity, humanized mouse models—immunodeficient mice engrafted with human hematopoietic stem cells to generate a human immune system—are indispensable. Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to specific genetic mutations provide a means to study drug effects in the context of a fully intact immune system and natural tumor progression. Disease-specific models, such as those for hyperuricemia induced by high-purine diets, could also be relevant for studying the metabolic effects of these compounds. nih.gov

Table 3: Comparison of Advanced Preclinical Models

Model Type Description Key Advantages Primary Application for Characterization
3D Organoids Self-organizing 3D structures grown from patient stem cells or tumor biopsies. Recapitulate tissue architecture and heterogeneity; High-throughput compatible. Efficacy screening, mechanism of action studies, biomarker identification.
Co-culture Systems In vitro models containing multiple cell types (e.g., cancer and immune cells). Allows study of cell-cell interactions and microenvironment effects. Assessing impact on tumor-immune crosstalk; Evaluating stromal influences.
Patient-Derived Xenografts (PDX) Implantation of patient tumor fragments into immunodeficient mice. Preserves original tumor architecture and genetic diversity; High clinical predictivity. In vivo efficacy testing; Assessment of response heterogeneity.
Humanized Mouse Models Immunodeficient mice with a reconstituted human immune system. Enables the study of interactions with human immune cells in vivo. Evaluating immunomodulatory agents and combination immunotherapy.

Investigation of Combinatorial Approaches with Other Preclinical Agents for Synergistic Effects

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. A critical area of future research for this compound analogs is the systematic investigation of their synergistic potential when combined with other therapeutic agents.

Preclinical studies have consistently demonstrated that purine analogs can act synergistically with a variety of other drugs. benthamscience.com For example, combinations with conventional cytotoxic agents like the pyrimidine (B1678525) analog Cytarabine (Ara-C) or alkylating agents such as melphalan (B128) and cyclophosphamide (B585) have shown synergistic effects in treating hematological malignancies. nih.govnih.gov The rationale for such combinations often involves targeting different phases of the cell cycle or complementary cellular pathways, such as DNA synthesis and DNA damage repair.

Beyond classical chemotherapy, promising combinations could involve targeted therapies. If an analog is found to inhibit a specific signaling pathway, it could be paired with an agent that targets a parallel or downstream component of that pathway. Another highly promising avenue is combination with immunotherapy. If analogs demonstrate immunomodulatory properties, combining them with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could lead to a potent anti-tumor response by simultaneously targeting the tumor cell and releasing the brakes on the immune system. Additionally, combinations with drugs that modulate multidrug resistance, such as verapamil, or with agents that affect cellular metabolism, like simvastatin, have also shown promise in preclinical models and warrant investigation. springermedicine.comnih.gov

Table 4: Potential Combinatorial Approaches for this compound Analogs

Combination Partner Class Specific Example(s) Rationale for Combination Expected Synergistic Effect
Standard Chemotherapy Cytarabine, Fludarabine, Alkylating agents (e.g., Cyclophosphamide) Targeting multiple, non-overlapping pathways in DNA synthesis and cell division. nih.govnih.gov Enhanced cytotoxicity; Overcoming resistance to single agents.
Targeted Therapy Kinase inhibitors (e.g., EGFR, MEK inhibitors), PARP inhibitors Dual blockade of critical cancer signaling or DNA repair pathways. Increased apoptosis and cell cycle arrest; Prevention of pathway reactivation.
Immunotherapy Immune Checkpoint Inhibitors (e.g., anti-PD-1) Simultaneous direct tumor cell killing/inhibition and enhancement of anti-tumor T-cell activity. Potent and durable anti-tumor immune response.
Metabolic Modulators Simvastatin, Methotrexate Interference with cellular metabolism and induction of apoptosis through complementary mechanisms. nih.gov Synergistic induction of cancer cell death.

Q & A

Q. How can researchers confirm the structural identity of 6-(Cyclopropylamino)-9H-purine?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify cyclopropyl and purine moieties. Cross-check with published data for analogous compounds (e.g., 9H-purine derivatives in ).
  • X-ray Crystallography: Resolve crystal structures to confirm bond angles, stereochemistry, and substituent positions. For example, crystallographic data for related purines (e.g., 9-benzyl derivatives in ) can guide interpretation .
  • Mass Spectrometry (MS): Use high-resolution MS to validate molecular weight and fragmentation patterns. Reference spectral libraries like NIST Standard Reference Data () for accuracy .

Q. What are the recommended storage conditions to ensure compound stability during research?

Methodological Answer: Stability is influenced by environmental factors:

  • Temperature: Store at –20°C in airtight containers to prevent thermal degradation (as recommended in safety data sheets; ) .
  • Moisture: Use desiccants or vacuum-sealed packaging, as purine derivatives are often hygroscopic (see handling guidelines in ).
  • Light Sensitivity: Protect from UV exposure by using amber glassware, especially if the compound contains photosensitive functional groups (e.g., amino or cyclopropyl groups) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives?

Methodological Answer: Synthetic optimization involves:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect reactive sites during cyclopropane functionalization (analogous to methods in ) .
  • Catalysis: Screen transition-metal catalysts (e.g., palladium for cross-coupling) to improve regioselectivity. For example, platinum complexes in demonstrate metal-dependent reactivity .
  • Purification: Employ preparative HPLC or column chromatography with silica gel modified for polar purine derivatives. Validate purity via TLC (as in ) and melting point analysis .

Q. How should contradictions in reported reactivity data (e.g., pH-dependent stability) be addressed?

Methodological Answer: Resolve discrepancies through systematic experimental design:

  • Controlled Replication: Reproduce studies under identical conditions (temperature, solvent, pH) to isolate variables. For example, pH stability studies should use buffered solutions calibrated with traceable standards () .
  • Advanced Characterization: Apply techniques like HPLC-MS to detect degradation products or FTIR to monitor functional group changes under varying conditions () .
  • Computational Modeling: Use density functional theory (DFT) to predict protonation states or cyclopropyl ring strain effects, which may explain divergent reactivity (reference NIST data in for parameters) .

Q. What strategies enhance the bioavailability of this compound for in vivo studies?

Methodological Answer: Bioavailability improvements require structural modifications:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked benzyl sulfides) to enhance membrane permeability, as demonstrated for mercaptopurine prodrugs in .
  • Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility. Validate stability using differential scanning calorimetry (DSC) .
  • Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles, characterizing release kinetics via dialysis assays (methodology parallels purine drug delivery in ) .

Data Reporting and Validation

Q. What are best practices for documenting synthesis and characterization in publications?

Methodological Answer: Adhere to ICMJE and crystallographic reporting standards:

  • Synthesis Protocols: Detail reaction stoichiometry, catalyst loading, and purification yields (e.g., as in ). Include batch-specific data (e.g., CAS numbers in ) .
  • Analytical Validation: Provide raw spectral data (NMR, MS) in supplementary materials. Reference public databases (e.g., ChemSpider in ) for cross-verification .
  • Crystallographic Data: Deposit atomic coordinates in the Cambridge Structural Database (CSD), following the format in .

Q. Table 1. Key Characterization Techniques for this compound

Technique Application Reference
X-ray CrystallographyConfirm stereochemistry and bond angles
NMR SpectroscopyVerify functional groups and purity
HPLC-MSQuantify degradation products
DFT CalculationsPredict electronic properties

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